CYP2D6 Inhibitory Potency: Hydroquinidine vs. Quinidine — 2.1-Fold Greater Inhibition in Yeast-Expressed and Human Liver Microsomes
In a direct comparative study using both yeast-expressed CYP2D6 and human liver microsomes, dihydroquinidine (hydroquinidine) inhibited CYP2D6-mediated dextromethorphan O-demethylation with a mean Ki of 0.013 μM, compared to a mean Ki of 0.027 μM for quinidine, representing a 2.1-fold greater inhibitory potency [1]. The metabolites of quinidine (3-hydroxyquinidine, O-desmethylquinidine, quinidine N-oxide) exhibited Ki values of 0.43–2.3 μM, one to two orders of magnitude weaker than both parent compounds. A trend toward an inverse relationship between Ki and lipophilicity (r = −0.90, N = 5, P = 0.07) was observed using reverse-phase HPLC retention-time parameters [1].
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Hydroquinidine (dihydroquinidine) mean Ki = 0.013 μM |
| Comparator Or Baseline | Quinidine mean Ki = 0.027 μM; 3-Hydroxyquinidine Ki = 0.43–2.3 μM |
| Quantified Difference | Hydroquinidine is 2.1-fold more potent than quinidine; ~33–177-fold more potent than quinidine metabolites |
| Conditions | Yeast-expressed human CYP2D6 microsomes and human liver microsomes; dextromethorphan O-demethylation assay (Km = 5.4 μM, Vmax = 0.47 nmol/min/nmol) |
Why This Matters
Researchers designing CYP2D6-mediated drug-drug interaction (DDI) studies or in vitro inhibition panels should note that hydroquinidine is approximately twice as potent an inhibitor as quinidine, which can affect experimental outcomes and the interpretation of CYP2D6 phenotyping assays.
- [1] Ching MS, Blake CL, Ghabrial H, Ellis SW, Lennard MS, Tucker GT, Smallwood RA. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites. Biochem Pharmacol. 1995 Sep 7;50(6):833-7. doi: 10.1016/0006-2952(95)00207-g. PMID: 7575645. View Source
